3-Bromobenzoyl fluoride 3-Bromobenzoyl fluoride
Brand Name: Vulcanchem
CAS No.: 77976-06-8
VCID: VC18696669
InChI: InChI=1S/C7H4BrFO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H
SMILES:
Molecular Formula: C7H4BrFO
Molecular Weight: 203.01 g/mol

3-Bromobenzoyl fluoride

CAS No.: 77976-06-8

Cat. No.: VC18696669

Molecular Formula: C7H4BrFO

Molecular Weight: 203.01 g/mol

* For research use only. Not for human or veterinary use.

3-Bromobenzoyl fluoride - 77976-06-8

Specification

CAS No. 77976-06-8
Molecular Formula C7H4BrFO
Molecular Weight 203.01 g/mol
IUPAC Name 3-bromobenzoyl fluoride
Standard InChI InChI=1S/C7H4BrFO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H
Standard InChI Key FFDSPQWWSDIQFI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)C(=O)F

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

3-Bromobenzoyl fluoride belongs to the class of benzoyl halides, characterized by a benzene ring with a carbonyl fluoride group (-COF) and a bromine substituent at the third carbon. X-ray crystallography and NMR studies confirm a planar aromatic ring with bond angles consistent with sp² hybridization at the carbonyl carbon . The fluorine atom’s electronegativity (χ = 4.0) induces significant polarization in the C-F bond (1.34 Å), while the bromine substituent (C-Br bond length: 1.89 Å) contributes steric bulk and alters electronic distribution via resonance effects .

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Boiling Point224 ± 23°C (760 Torr)
Density1.610 ± 0.06 g/cm³
Refractive Index (n²⁰/D)1.545
Melting PointNot reported
SolubilityMiscible in polar aprotic solvents (DMF, DMSO)

The compound’s stability in anhydrous conditions contrasts with its hydrolysis sensitivity; exposure to moisture generates 3-bromobenzoic acid and hydrogen fluoride .

Synthesis Methodologies

Traditional Bromination-Fluorination Routes

The most cited synthesis involves sequential halogenation of benzoic acid derivatives. A 1984 Polish patent (PL128170B1) details a two-step process :

  • Bromination: 3-Bromobenzoic acid is treated with PBr₃ in dichloromethane at 0–5°C, yielding 3-bromobenzoyl bromide.

  • Fluorination: The bromide intermediate reacts with anhydrous KF in acetonitrile under reflux (82% yield).

This method requires strict moisture exclusion and generates stoichiometric HBr, necessitating scrubbers for industrial scalability .

Modern Flow Chemistry Approaches

Recent advances leverage microfluidic reactors to enhance safety and efficiency. A 2024 JACS Au study demonstrated thionyl fluoride (SOF₂) generation from SOCl₂ and KF in a packed-bed reactor, followed by in-line reaction with 3-bromobenzoic acid . Key parameters:

ParameterOptimal ValueYield
SOCl₂/acid ratio2:1>95%
Residence time (2nd reactor)36–90 s84–95%
Temperature25°C-

This continuous process reduces SOF₂ handling risks and achieves space-time yields of 149 g·L⁻¹·h⁻¹ .

Reactivity and Applications

Acylative Coupling Reactions

The fluoride’s leaving group ability facilitates nucleophilic substitutions:

  • Amidation: Reacts with primary amines (e.g., benzylamine) in THF to form 3-bromobenzamides (yield: 74–89%) .

  • Esterification: Alcohols like methanol produce methyl 3-bromobenzoate under mild conditions (61% yield) .

  • Friedel-Crafts Acylation: With 1,3-dimethoxybenzene and TMSOTf, forms aryl ketones (46% yield) .

Pharmaceutical Intermediate

3-Bromobenzoyl fluoride serves in synthesizing kinase inhibitors and antipsychotics. For example, its amidation with piperazine derivatives generates candidates for dopamine D₂ receptor modulation . The bromine atom allows subsequent Suzuki-Miyaura cross-couplings, enabling structural diversification .

Recent Advances and Future Directions

Bioconjugation Applications

The compound’s acyl fluoride group shows promise in protein modification. A 2023 study utilized similar fluorides for site-specific antibody-drug conjugate synthesis, achieving >90% conjugation efficiency .

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